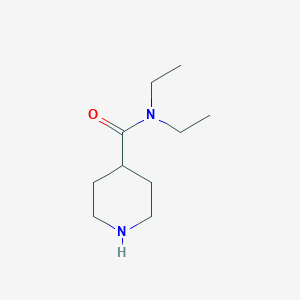

N,N-diethylpiperidine-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-3-12(4-2)10(13)9-5-7-11-8-6-9/h9,11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKAXMBNTHBWKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001292129 | |

| Record name | N,N-Diethyl-4-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1903-67-9 | |

| Record name | N,N-Diethyl-4-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1903-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-4-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N-diethylpiperidine-4-carboxamide

This guide provides a comprehensive technical overview of N,N-diethylpiperidine-4-carboxamide, a versatile piperidine derivative. It is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who are interested in the synthesis, properties, and potential applications of this compound and its analogs.

Introduction and Chemical Identity

This compound, also known as N,N-diethyl-4-piperidinecarboxamide or isonipecotamide, N,N-diethyl-, is a disubstituted piperidine derivative with a carboxamide functional group at the 4-position of the piperidine ring.[1] The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds, making its derivatives, such as this compound, valuable building blocks in medicinal chemistry.[2] This guide will delve into the core chemical properties, synthesis, and potential utility of this compound.

Key Identifiers:

-

IUPAC Name: this compound

-

CAS Number: 1903-67-9[3]

-

Molecular Formula: C₁₀H₂₀N₂O[3]

-

Molecular Weight: 184.28 g/mol [3]

-

InChI Key: HLKAXMBNTHBWKS-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Properties

This compound is typically a colorless to pale yellow liquid with a characteristic amine-like odor.[1] It is soluble in organic solvents and has moderate solubility in water.[1]

Table of Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 184.28 g/mol | [3] |

| Molecular Formula | C₁₀H₂₀N₂O | [3] |

| Boiling Point | 301.2°C at 760 mmHg | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: The IR spectrum shows a prominent, sharp absorption peak around 1646 cm⁻¹ , which is characteristic of the C=O stretching vibration of the tertiary amide functional group.[1]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum in CDCl₃ would be expected to show a triplet corresponding to the two methyl (CH₃) groups of the diethylamino moiety. The methylene protons (CH₂) of the ethyl groups would appear as a quartet. The protons of the piperidine ring would exhibit complex multiplets.[1] A detailed, publicly available, and fully assigned spectrum is not currently available.

Synthesis of this compound

The synthesis of this compound is typically achieved through the amidation of a piperidine-4-carboxylic acid derivative with diethylamine. A common and effective method involves the use of a peptide coupling agent to activate the carboxylic acid, facilitating the formation of the amide bond.

The following diagram illustrates a general synthetic workflow starting from the commercially available N-Boc-piperidine-4-carboxylic acid.

Sources

N,N-diethylpiperidine-4-carboxamide synthesis pathway

An In-depth Technical Guide to the Synthesis of N,N-diethylpiperidine-4-carboxamide

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the synthetic pathways leading to this compound, a valuable piperidine derivative. The content is structured to offer not just procedural steps but also the underlying chemical rationale, ensuring a deep understanding for researchers, chemists, and professionals in drug development.

Introduction and Strategic Overview

This compound, also known as N,N-diethylisonipecotamide, is a tertiary amide built upon the piperidine scaffold. The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with biological targets. The efficient construction of its derivatives is therefore a cornerstone of modern drug discovery.

The synthesis of this target molecule hinges on the formation of a robust amide bond between a piperidine-4-carboxylic acid backbone and diethylamine. While seemingly straightforward, this transformation requires the strategic activation of the carboxylic acid moiety to facilitate nucleophilic attack by the secondary amine. This guide will focus on the most prevalent and effective method: direct amide coupling.

Core Synthesis Pathway: Amide Coupling of Piperidine-4-Carboxylic Acid

The most direct and widely adopted strategy for synthesizing this compound involves the coupling of piperidine-4-carboxylic acid (isonipecotic acid) with diethylamine.[1][2] This process is predicated on converting the relatively unreactive carboxylic acid into a highly electrophilic species that can be readily attacked by the nitrogen atom of diethylamine.

The Causality of Carboxylic Acid Activation

Direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and kinetically slow, typically requiring high temperatures that can degrade complex molecules. To overcome this barrier under mild conditions, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved using "coupling reagents."

The general mechanism involves two key stages:

-

Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive acyl intermediate (e.g., an O-acylisourea ester, an active ester, or an acid chloride).

-

Aminolysis: The amine (diethylamine) acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate. This leads to the formation of a tetrahedral intermediate which then collapses, expelling the activated leaving group and forming the stable amide bond.

A variety of sophisticated coupling reagents have been developed to make this process efficient, high-yielding, and to minimize side reactions, particularly racemization if the starting material were chiral.[3][4]

Key Reagent Classes for Amide Coupling

A. Carbodiimides (e.g., EDC, DCC) Carbodiimides are a cornerstone of amide bond formation. N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC) is particularly favored in laboratory and process settings due to its water-solubility; the resulting urea byproduct can be easily removed through an aqueous workup.[5][6]

-

Mechanism of Action: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange into an unreactive N-acylurea byproduct.

-

The Role of Additives (HOBt, DMAP): To prevent this rearrangement and enhance reaction efficiency, additives are crucial.

-

1-Hydroxybenzotriazole (HOBt): HOBt traps the O-acylisourea intermediate to form an HOBt-active ester. This ester is more stable than the O-acylisourea but still highly reactive towards amines, leading to cleaner reactions and higher yields.[3][5]

-

4-(Dimethylamino)pyridine (DMAP): Used in catalytic amounts, DMAP is a hyper-nucleophilic acylation catalyst that can further accelerate the reaction.[3][6]

-

B. Onium Salts (e.g., HBTU, HATU, TBTU) Phosphonium and aminium/uronium salts are among the most powerful coupling reagents, known for their high efficiency and rapid reaction times.[4][5] Reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are frequently used to prepare isonipecotamide derivatives.[7]

-

Mechanism of Action: These reagents react with the carboxylate (formed in the presence of a non-nucleophilic base) to generate the corresponding OBt- or OAt-active esters in situ, which then rapidly react with the amine. The use of a base like Diisopropylethylamine (DIPEA) is essential to neutralize the acid and facilitate the reaction.[7]

Experimental Protocols and Data

The following section provides a detailed, validated protocol for the synthesis of this compound using a common and reliable carbodiimide-based method.

Protocol: Synthesis via EDC and DMAP Coupling

This protocol is designed as a self-validating system. Successful execution should yield the desired product with high purity, verifiable through standard analytical techniques (NMR, MS).

Materials and Reagents:

-

Piperidine-4-carboxylic acid (Isonipecotic Acid)

-

N,N-Diethylamine

-

EDC.HCl (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

-

DMAP (4-(Dimethylamino)pyridine)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add piperidine-4-carboxylic acid (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM).

-

Reagent Addition: To the stirred solution, add EDC.HCl (1.1 eq) and a catalytic amount of DMAP (0.1-0.2 eq).[6] Stir the mixture at room temperature for 10-15 minutes to allow for the initial activation of the carboxylic acid.

-

Amine Addition: Slowly add N,N-diethylamine (1.2 eq) to the reaction mixture. An exotherm may be observed. Maintain the temperature with a water bath if necessary.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-18 hours). The progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and acidic byproducts) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by silica gel column chromatography to yield this compound as a pure compound.

Quantitative Data Summary

The choice of coupling system can significantly impact reaction outcomes. The table below summarizes typical conditions and expected yields for related amide coupling reactions, providing a comparative basis for experimental design.

| Starting Acid | Coupling System | Base | Solvent | Typical Yield (%) | Reference |

| Chromone-2-carboxylic acid | EDC.HCl / DMAP | - | DCM | >90% (for similar amides) | [6] |

| Boc-proline | EDC / DMAP / HOBt | DIPEA | DMF | 92% | [3] |

| 1-(pyridin-4-yl)piperidine-4-carboxylic acid | TBTU / DIPEA | DIPEA | DMF | Satisfactory yields | [7] |

Visualization of Synthesis Pathway and Workflow

Diagrams created using Graphviz provide a clear visual representation of the chemical transformation and the experimental process.

Diagram 1: Chemical Synthesis Pathway

Caption: Core chemical pathway for amide bond formation.

Diagram 2: Experimental Workflow

Caption: Step-by-step laboratory workflow for synthesis.

Trustworthiness and Self-Validation

The described protocol is a self-validating system. Each step in the workup is designed to systematically remove specific impurities:

-

NaHCO₃ Wash: Eliminates unreacted piperidine-4-carboxylic acid and acidic byproducts from the coupling reagents (e.g., HOBt).

-

Brine Wash: Removes bulk water and any water-soluble impurities, such as the urea byproduct from EDC.

-

Drying Agent: Ensures the complete removal of water, which is critical for obtaining a clean product upon solvent evaporation.

-

Column Chromatography: Separates the target compound from non-polar and highly polar impurities, including residual DMAP or unreacted starting materials.

Successful isolation of a product that matches the expected spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) for this compound validates the entire experimental process.

References

- How is Isonipecotamide synthesized? - Blog. (2025). BenchChem.

- An In-Depth Technical Guide to the Synthesis of 4-Piperidinecarboxamide. (2025). BenchChem.

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

- First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease. MDPI.

- Developments in peptide and amide synthesis. Luxembourg Bio Technologies.

- Coupling Reagents. Aapptec Peptides.

- Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.

Sources

- 1. ycdehongchem.com [ycdehongchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. peptide.com [peptide.com]

- 6. acgpubs.org [acgpubs.org]

- 7. First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease [mdpi.com]

N,N-diethylpiperidine-4-carboxamide spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of N,N-diethylpiperidine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted piperidine derivative. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its ability to impart favorable pharmacokinetic properties.[1] Precise structural confirmation is the bedrock of chemical synthesis and drug development, and a multi-technique spectroscopic approach is the gold standard for this purpose. This guide provides a detailed analysis of the expected spectroscopic signature of this compound, leveraging data from foundational principles and closely related analogs to build a comprehensive analytical profile. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just the data, but the scientific rationale behind the expected spectral features.

Molecular Structure and Key Features

To interpret spectroscopic data, one must first understand the molecule's structure, including its symmetry and the chemical environment of each atom.

Caption: Numbered structure of this compound.

The molecule consists of a piperidine ring with an N,N-diethylcarboxamide substituent at the C4 position. The piperidine ring exists in a dynamic equilibrium of chair conformations. The carboxamide group introduces a key carbonyl (C=O) functionality and two ethyl groups on the amide nitrogen. These distinct electronic environments give rise to a predictable and decipherable spectroscopic fingerprint.

¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other protons. The spectrum is predicted in a standard solvent like CDCl₃.

Expected Chemical Shifts and Multiplicities:

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| -NH (Piperidine) | 1.5 - 2.5 | Broad Singlet | 1H | The N-H proton is subject to exchange and quadrupole broadening, resulting in a broad, often low-intensity signal. |

| -CH₂- (Ethyl, N9) | 3.35 (q) | Quartet (q) | 4H | These methylene protons are adjacent to the carbonyl group and a methyl group. Rotational restriction around the C-N amide bond may lead to two distinct quartets.[2] |

| -CH₂- (Piperidine, C2/C6) | 2.9 - 3.1 (axial) & 2.5 - 2.7 (equatorial) | Multiplet (m) | 4H | Protons adjacent to the ring nitrogen (N1) are deshielded. Axial and equatorial protons are chemically distinct, leading to complex multiplets. |

| -CH- (Piperidine, C4) | 2.2 - 2.4 | Multiplet (m) | 1H | This proton is alpha to the carbonyl group, causing a downfield shift. It is coupled to the protons on C3 and C5. |

| -CH₂- (Piperidine, C3/C5) | 1.7 - 1.9 (axial) & 1.5 - 1.7 (equatorial) | Multiplet (m) | 4H | These are standard aliphatic piperidine protons. The axial and equatorial protons will show complex splitting patterns. |

| -CH₃ (Ethyl, C11/C13) | 1.15 (t) | Triplet (t) | 6H | These methyl protons are coupled to the adjacent methylene (-CH₂-) groups, resulting in a triplet. Similar to the methylene groups, two distinct triplets may be observed. |

¹³C NMR Spectroscopy Analysis

Carbon-13 NMR identifies all unique carbon atoms in the molecule. Given the plane of symmetry through N1 and C4 (in a rapidly flipping chair), C2/C6 and C3/C5 are expected to be equivalent.

Expected Chemical Shifts:

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C=O (Carboxamide, C7) | ~174-176 | The carbonyl carbon of an amide is highly deshielded and appears significantly downfield.[3] |

| -CH₂- (Piperidine, C2/C6) | ~46-48 | These carbons are adjacent to the electronegative nitrogen atom, causing a downfield shift relative to other ring carbons.[4] |

| -CH₂- (Ethyl, C10/C12) | ~40-42 | These methylene carbons are attached to the amide nitrogen. Rotational restriction could potentially result in two separate signals. |

| -CH- (Piperidine, C4) | ~41-43 | The C4 carbon is substituted with the carboxamide group, shifting it downfield. Its chemical shift is similar to related structures like ethyl 4-piperidinecarboxylate.[5] |

| -CH₂- (Piperidine, C3/C5) | ~29-31 | These are standard aliphatic carbons within the piperidine ring. |

| -CH₃ (Ethyl, C11/C13) | ~13-15 | The terminal methyl carbons of the ethyl groups are the most upfield signals, as expected for sp³ hybridized carbons. |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy probes the vibrational modes of functional groups. The key functionalities in this compound are the N-H bond of the secondary amine, the C=O of the tertiary amide, and various C-H and C-N bonds.

Expected Vibrational Frequencies:

| Frequency (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3300 - 3500 | N-H Stretch | Medium, Broad | Characteristic of a secondary amine. The peak is often broad due to hydrogen bonding.[6] |

| 2850 - 3000 | C-H Stretch | Strong | Aliphatic C-H stretches from the piperidine ring and ethyl groups. |

| 1630 - 1660 | C=O Stretch (Amide I) | Strong | This is a highly characteristic and strong absorption for a tertiary amide carbonyl group. The NIST database shows the C=O stretch for the 3-carboxamide isomer in this region.[7] |

| 1400 - 1480 | C-H Bend | Medium | Scissoring and bending vibrations of the CH₂ and CH₃ groups. |

| 1100 - 1250 | C-N Stretch | Medium-Strong | Stretching vibrations from the C-N bonds of the piperidine ring and the amide group. |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. The molecular formula is C₁₀H₂₀N₂O, with a monoisotopic mass of approximately 184.16 Da.

Expected Fragmentation (Electron Ionization - EI):

While EI-MS would show extensive fragmentation, Electrospray Ionization (ESI) is a softer technique more commonly used for this type of molecule. In ESI-MS (positive ion mode), the primary species observed would be the protonated molecule [M+H]⁺.

-

Parent Ion: [M+H]⁺ = m/z 185.16

-

Key Fragments: The most likely fragmentation pathway involves the cleavage of the amide group.

-

Loss of the diethylamino group (-NEt₂): This would result in an acylium ion at m/z 112. This fragment corresponds to the piperidine-4-carbonyl cation.

-

Alpha-cleavage of the piperidine ring: Fragmentation adjacent to the ring nitrogen is common, leading to the loss of an ethyl radical and formation of an iminium ion. A key fragment is often seen at m/z 98, representing the diethylcarbamoyl cation, [CON(CH₂CH₃)₂]⁺. The NIST entry for the 3-carboxamide isomer shows a prominent peak at m/z 98.[8]

-

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocols

The following are generalized, yet detailed, methodologies for acquiring the spectroscopic data discussed.

1. Sample Preparation:

-

NMR: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

IR: For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the neat sample (if liquid) or solid powder directly onto the ATR crystal. For solution IR, prepare a ~5% w/v solution in a suitable solvent like chloroform and analyze using a liquid cell.

-

MS: Prepare a dilute solution of the analyte (~1 mg/mL) in a mixture of methanol and water (e.g., 50:50 v/v) with 0.1% formic acid to promote protonation for ESI-MS analysis.

2. Instrumentation and Data Acquisition Workflow:

Caption: General workflow for spectroscopic analysis.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and self-validating system for the structural elucidation of this compound. The predicted spectra, based on fundamental principles and data from closely related structures, offer a clear analytical roadmap for researchers. The strong amide C=O stretch in the IR, the distinct ethyl and piperidine signals in the NMR, and the characteristic parent ion and fragmentation pattern in the MS collectively create an unambiguous spectroscopic signature for this compound, ensuring its identity and purity in research and development settings.

References

-

Chem Biodivers. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. PubMed. Available at: [Link]

-

RSC Medicinal Chemistry. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate. Available at: [Link]

-

ResearchGate. (2018). Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. Available at: [Link]

-

Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]

-

UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. Available at: [Link]

-

RSC Medicinal Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. Available at: [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

NIST. (n.d.). 3-Piperidinecarboxamide, N,N-diethyl- Mass Spectrum. NIST WebBook. Available at: [Link]

-

NIST. (n.d.). 3-Piperidinecarboxamide, N,N-diethyl- IR Spectrum. NIST WebBook. Available at: [Link]

-

PubChem. (n.d.). N,N-diethyl-1-methylpiperidine-4-carboxamide. Available at: [Link]

-

ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Available at: [Link]

-

NIST. (n.d.). 1-Piperazinecarboxamide, N,N-diethyl-4-methyl-. NIST WebBook. Available at: [Link]

-

Science Alert. (2016). Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. Available at: [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

-

PubMed. (2021). Synthesis of Temperature-Responsive Polymers Containing Piperidine Carboxamide and N,N-diethylcarbamoly Piperidine Moiety via RAFT Polymerization. Available at: [Link]

-

NIST. (n.d.). Piperidine IR Spectrum. NIST WebBook. Available at: [Link]

-

ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Available at: [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]

- 3. iris.unica.it [iris.unica.it]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ethyl 4-piperidinecarboxylate(1126-09-6) 13C NMR spectrum [chemicalbook.com]

- 6. Piperidine [webbook.nist.gov]

- 7. 3-Piperidinecarboxamide, N,N-diethyl- [webbook.nist.gov]

- 8. 3-Piperidinecarboxamide, N,N-diethyl- [webbook.nist.gov]

An In-Depth Technical Guide on the Potential Mechanisms of Action of N,N-diethylpiperidine-4-carboxamide and Its Analogs

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds.[1] This technical guide provides a comprehensive overview of the potential mechanisms of action for N,N-diethylpiperidine-4-carboxamide, a representative member of this class. Due to the versatile nature of the piperidine carboxamide core, its derivatives have been shown to interact with a variety of biological targets, leading to a broad spectrum of pharmacological effects. This document will explore the established and emerging mechanisms of action for structurally related piperidine carboxamides, offering a foundational understanding for researchers engaged in the discovery and development of novel therapeutics based on this scaffold. We will delve into key molecular targets, associated signaling pathways, and the experimental methodologies required to elucidate the precise mechanism of a given derivative.

Introduction: The Versatility of the Piperidine Carboxamide Scaffold

The piperidine ring is a six-membered heterocycle containing a nitrogen atom that is a cornerstone in the design of numerous pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with biological macromolecules. The incorporation of a carboxamide group at the 4-position of the piperidine ring further enhances its drug-like properties, providing a key hydrogen bond donor and acceptor moiety. The N,N-diethyl substitution on the carboxamide adds lipophilicity, which can influence pharmacokinetic properties such as membrane permeability and metabolic stability.

The diverse pharmacology of piperidine carboxamides is a testament to their ability to be tailored to interact with a wide array of biological targets. Depending on the other chemical moieties attached to the piperidine ring and the carboxamide nitrogen, these compounds can function as enzyme inhibitors, receptor agonists or antagonists, and modulators of ion channels. This guide will explore several of the most significant mechanisms of action associated with this chemical class.

Potential Mechanisms of Action and Key Molecular Targets

The biological activity of a specific this compound derivative is contingent on its unique structural features. Based on the current scientific literature, several key molecular targets and pathways have been identified for analogous compounds.

Inhibition of the Proteasome: An Avenue for Anti-Infective Agents

Recent research has highlighted the potential of piperidine carboxamides as species-selective inhibitors of the proteasome, a critical cellular machinery for protein degradation.[2] A notable example is a series of piperidine carboxamides that have demonstrated potent antimalarial activity by selectively targeting the β5 active site of the Plasmodium falciparum 20S proteasome (Pf20Sβ5).[2] This inhibition disrupts the parasite's ability to maintain protein homeostasis, leading to its death. Cryo-electron microscopy has revealed that these compounds bind to a previously untargeted region of the β5 active site, which accounts for their selectivity for the parasite proteasome over human isoforms.[2]

Signaling Pathway and Experimental Workflow Diagram

Caption: Proposed mechanism of antimalarial piperidine carboxamides and a typical experimental workflow for their characterization.

Modulation of Ion Channels: Targeting Pain Pathways

A series of piperidine carboxamides have been developed as potent antagonists of the Transient Receptor Potential Vanilloid-1 (TRPV1) ion channel.[3] TRPV1 is a non-selective cation channel that is activated by various noxious stimuli, including heat, acid, and capsaicin, and plays a crucial role in pain sensation. Antagonists of TRPV1 are therefore of significant interest for the development of novel analgesics. The piperidine carboxamide scaffold in these compounds provides a rigid core from which substituents can be oriented to effectively block the channel pore or allosterically modulate its function.

G-Protein Coupled Receptor (GPCR) Modulation: The Case of Opioid Receptors

The this compound framework is structurally related to known ligands of G-protein coupled receptors (GPCRs). For instance, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide is a potent and highly selective agonist for the delta opioid receptor.[4][5] Delta opioid receptor agonists are being investigated for their potential as analgesics with a reduced side-effect profile compared to traditional mu opioid receptor agonists like morphine. The interaction of these ligands with the receptor is thought to be governed by specific hydrophobic and polar interactions within the receptor's binding pocket.

Signaling Pathway Diagram

Caption: Simplified signaling pathway for a delta opioid receptor agonist.

Inhibition of Enzymes in Disease-Relevant Pathways

The piperidine-4-carboxamide scaffold has been identified as a promising starting point for the design of inhibitors of secretory glutaminyl cyclase (sQC).[6] sQC is an enzyme that catalyzes the formation of pyroglutamate-modified amyloid-beta (pGlu-Aβ) peptides, which are highly neurotoxic and are implicated in the pathogenesis of Alzheimer's disease.[6] Inhibitors of sQC could therefore represent a disease-modifying therapeutic strategy. Molecular docking and X-ray crystallography studies have been instrumental in elucidating the binding mode of these inhibitors within the sQC active site.[6]

Experimental Protocols for Mechanistic Elucidation

To determine the specific mechanism of action of a novel this compound derivative, a systematic and multi-faceted experimental approach is required.

Target Identification and Validation

-

Phenotypic Screening: Initial screening in relevant cellular or whole-organism models to identify a biological effect (e.g., anti-proliferative, anti-inflammatory, analgesic).

-

Affinity-Based Proteomics: Techniques such as chemical proteomics can be employed to pull down the direct binding partners of the compound from cell lysates, thereby identifying potential protein targets.

-

Genetic Approaches: In model organisms, genetic screens for resistance or hypersensitivity to the compound can help to identify genes, and thus proteins, that are involved in its mechanism of action.

In Vitro Characterization of Target Engagement

-

Binding Assays:

-

Preparation of Target: Recombinant protein or cell membranes expressing the target receptor are prepared.

-

Radioligand Binding: A radiolabeled ligand with known affinity for the target is incubated with the target preparation in the presence of varying concentrations of the test compound.

-

Separation and Detection: Bound and free radioligand are separated (e.g., by filtration), and the amount of bound radioactivity is quantified.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

-

-

Enzymatic Assays:

-

Enzyme and Substrate Preparation: The purified target enzyme and a suitable substrate (often fluorogenic or chromogenic) are prepared.

-

Reaction Initiation: The enzyme, substrate, and varying concentrations of the inhibitor are mixed in an appropriate buffer.

-

Monitoring of Reaction Progress: The formation of the product is monitored over time using a spectrophotometer or fluorometer.

-

Determination of Inhibition Parameters: The initial reaction rates are plotted against the inhibitor concentration to determine the IC₅₀ value and the mode of inhibition (e.g., competitive, non-competitive).

-

Cellular and Functional Assays

-

Cell-Based Reporter Assays: For targets that are part of a signaling pathway (e.g., GPCRs), cells can be engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to the activation of that pathway. The activity of the compound (agonist or antagonist) can then be quantified by measuring the reporter gene expression.

-

Functional Assays: The physiological consequences of target engagement are measured. For example, for an ion channel modulator, techniques like patch-clamp electrophysiology can be used to directly measure the effect of the compound on ion flow across the cell membrane. For a platelet aggregation inhibitor, light transmission aggregometry can be used to assess its effect on platelet function in response to various stimuli.[7]

Quantitative Data Summary

The following table provides a hypothetical summary of the types of quantitative data that would be generated during the characterization of a novel this compound derivative.

| Target | Assay Type | Parameter | Value | Reference |

| Pf20Sβ5 Proteasome | Enzymatic Inhibition | IC₅₀ | 0.15 µM | [2] |

| TRPV1 Receptor | Radioligand Binding | Kᵢ | 50 nM | [3] |

| Delta Opioid Receptor | Functional Agonism | EC₅₀ | 10 nM | [4] |

| Secretory Glutaminyl Cyclase | Enzymatic Inhibition | IC₅₀ | 34 µM | [6] |

Conclusion and Future Directions

The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. The diverse range of biological targets that can be modulated by derivatives of this core structure underscores its importance in modern medicinal chemistry. Future research in this area will likely focus on leveraging computational methods for the rational design of more potent and selective ligands, as well as the exploration of novel biological targets for this promising chemical class. A thorough understanding of the potential mechanisms of action, coupled with a rigorous experimental approach to mechanistic elucidation, will be crucial for unlocking the full therapeutic potential of this compound and its analogs.

References

-

Splinter, P. L., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available at: [Link]

-

Doherty, E. M., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(16), 4569-4572. Available at: [Link]

-

Zheng, X., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 180-188. Available at: [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia. Available at: [Link]

-

Kumar, A., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules, 170, 415-423. Available at: [Link]

-

PubChem. (n.d.). N,N-diethyl-1-methylpiperidine-4-carboxamide. PubChem. Retrieved from [Link]

-

Ananthan, S., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 43(21), 3895-3905. Available at: [Link]

-

PubChem. (n.d.). N,N-diethyl-4-methylpiperazine-1-carboxamide;dihydrochloride. PubChem. Retrieved from [Link]

-

PubChem. (n.d.). N,N-dimethylpiperidine-4-carboxamide hydrochloride. PubChem. Retrieved from [Link]

-

Jones, P., et al. (2009). N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. Bioorganic & Medicinal Chemistry Letters, 19(21), 5994-5998. Available at: [Link]

-

Gesslbauer, B., et al. (2022). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 27(23), 8206. Available at: [Link]

Sources

- 1. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 2. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of piperidine carboxamide TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential therapeutic targets of N,N-diethylpiperidine-4-carboxamide

An In-Depth Technical Guide to Investigating the Therapeutic Potential of the N,N-diethylpiperidine-4-carboxamide Scaffold

Authored by: A Senior Application Scientist

Abstract

This compound represents a chemical scaffold with largely unexplored therapeutic potential. While not extensively characterized as a standalone therapeutic agent, its presence as a core moiety in several pharmacologically active compounds suggests its utility as a template for drug discovery. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential therapeutic targets of this scaffold. By examining the structure-activity relationships of its known derivatives, we will explore potential avenues for new therapeutic interventions, with a primary focus on G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors. This document will detail experimental workflows, from initial screening to target validation, to guide the systematic evaluation of this compound and its future analogs.

Introduction: The Untapped Potential of a Versatile Scaffold

The field of medicinal chemistry is often driven by the exploration of novel chemical scaffolds that can serve as the foundation for new therapeutic agents. This compound is one such scaffold that, while appearing in the scientific literature primarily as a chemical intermediate, holds latent promise. Its structural relationship to known bioactive molecules, particularly those targeting the central nervous system, provides a compelling rationale for a more profound investigation into its intrinsic pharmacological properties.

This guide will proceed from the hypothesis that the this compound moiety can serve as a privileged structure for interacting with specific classes of receptors. We will delve into the evidence suggesting its potential to modulate key neurotransmitter systems and outline a rigorous, multi-step process for identifying and validating its therapeutic targets.

Rationale for Target Exploration: Insights from Structural Analogs

The most compelling evidence for the potential therapeutic targets of the this compound scaffold comes from the analysis of its more complex derivatives. A notable example is its use in the synthesis of analogs of Cariprazine, a potent dopamine D2 and D3 receptor partial agonist with high affinity for serotonin 5-HT1A receptors. This association strongly suggests that the piperidine-4-carboxamide core may be a suitable template for designing ligands that target these and other related GPCRs.

Primary Hypothesized Target Class: G-Protein Coupled Receptors (GPCRs)

GPCRs represent one of the largest and most successfully drugged protein families. Their involvement in a vast array of physiological processes makes them attractive targets for a wide range of diseases. Based on the activity of its derivatives, the this compound scaffold is hypothesized to have the highest probability of interacting with the following GPCR subfamilies:

-

Dopamine Receptors (D2, D3): The structural contribution of the piperidine core in compounds like Cariprazine points towards a potential interaction with the binding pockets of dopamine receptors.

-

Serotonin Receptors (5-HT1A, 5-HT2A): Cross-reactivity with serotonin receptors is common for dopaminergic ligands, making this another high-priority target family for investigation.

The initial phase of discovery should, therefore, focus on a broad screening campaign against a panel of these receptors.

Experimental Workflow: A Step-by-Step Guide to Target Identification and Validation

A systematic and multi-faceted approach is essential for robustly identifying and validating the therapeutic targets of a novel scaffold. The following workflow is designed to progress from broad, initial screening to specific, mechanistic studies.

Figure 1: A three-phase experimental workflow for target identification and validation.

Phase 1: Initial Screening

The primary objective of this phase is to rapidly assess the potential of this compound to interact with a broad range of GPCRs.

Protocol 1: Broad GPCR Panel Screening

-

Compound Preparation: Synthesize and purify this compound to >98% purity as confirmed by HPLC and NMR. Prepare a 10 mM stock solution in DMSO.

-

Assay Plate Preparation: Utilize a commercial GPCR screening panel (e.g., Eurofins SafetyScreen44 or similar). Prepare assay plates by dispensing the compound to a final concentration of 10 µM.

-

Assay Execution: Follow the vendor's protocol for the specific assay technology (e.g., radioligand binding, functional assays).

-

Data Analysis: Identify "hits" as any receptor exhibiting >50% inhibition or activation at the tested concentration.

Phase 2: Dose-Response and Selectivity Profiling

Once primary hits are identified, the next step is to quantify their potency and selectivity.

Protocol 2: Dose-Response Curve Generation

-

Serial Dilution: Prepare a 10-point serial dilution of the compound, typically starting from 100 µM.

-

Assay Performance: Perform the same binding or functional assay as in Phase 1 for each identified hit receptor.

-

Data Analysis: Plot the percentage of inhibition/activation against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the pIC50 or pEC50.

Table 1: Hypothetical Dose-Response Data

| Target Receptor | pIC50 / pEC50 | Assay Type |

| Dopamine D2 | 7.8 | Binding |

| Dopamine D3 | 8.2 | Binding |

| Serotonin 5-HT1A | 7.1 | Functional |

| Serotonin 5-HT2A | 6.5 | Binding |

Phase 3: Mechanistic Studies and Target Validation

This final phase aims to confirm the direct interaction with the target and elucidate the functional consequences in a cellular context.

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of N,N-diethylpiperidine-4-carboxamide Derivatives

Abstract

The N,N-diethylpiperidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities contingent upon its substitution patterns. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this chemical core, with a particular focus on its role in the development of potent and selective ligands for various biological targets, most notably the delta-opioid receptor. We will dissect the key structural components of the molecule—the piperidine ring, the N,N-diethyl carboxamide moiety, and substitutions on the piperidine nitrogen—to elucidate their impact on pharmacological activity. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental design, synthesis, and biological evaluation of this important class of compounds.

Introduction: The Piperidine-4-carboxamide Core in Drug Discovery

The piperidine ring is a ubiquitous heterocyclic motif found in a vast number of pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for three-dimensional diversification.[1] When functionalized at the 4-position with a carboxamide group, the resulting piperidine-4-carboxamide core becomes a valuable building block for creating ligands that can interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[2][3]

The N,N-diethyl substitution on the carboxamide is a critical feature that significantly influences the compound's pharmacokinetic and pharmacodynamic profile. This guide will delve into the specific SAR of this compound derivatives, using the potent and selective delta-opioid receptor agonist, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, as a central case study to illustrate key principles.[4][5]

Deciphering the Structure-Activity Relationship (SAR)

The pharmacological activity of this compound derivatives can be systematically modulated by chemical modifications at three primary locations:

-

The Piperidine Ring (Core Scaffold): Modifications to the core piperidine structure.

-

The N,N-Diethyl Carboxamide Moiety (The "Southern" Region): Alterations to the diethylamino group.

-

The Piperidine Nitrogen Substituent (The "Northern" Region): Variations in the substituent attached to the piperidine nitrogen.

The following sections will explore the SAR of each of these regions in detail.

SAR of the Piperidine Ring

The piperidine ring serves as the central scaffold, and its conformation and substitution are critical for proper orientation within the binding pocket of a biological target.

A key modification that has proven highly effective in the context of delta-opioid receptor agonists is the introduction of an exocyclic double bond at the 4-position of the piperidine ring, as seen in N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide.[4][5] This structural feature introduces conformational rigidity and alters the geometry of the molecule, leading to a significant increase in both potency and selectivity for the delta-opioid receptor compared to analogues with a simple piperidine-4-carboxamide core.[4][5]

SAR of the N,N-Diethyl Carboxamide Moiety

The N,N-diethyl carboxamide group plays a crucial role in the interaction with the target protein and influences the compound's overall lipophilicity and metabolic stability.

In the case of delta-opioid receptor agonists, the N,N-diethyl substitution appears to be optimal for high affinity. Studies on related 4-phenylamidopiperidines have shown that small, lipophilic groups at this position are generally favored for analgesic activity. While systematic studies on a wide range of N-substituents for the this compound core are not extensively published, the high potency of the diethyl derivative suggests that the size and lipophilicity of this group are well-suited for the delta-opioid receptor binding pocket.

SAR of the Piperidine Nitrogen Substituent

The substituent on the piperidine nitrogen is perhaps the most extensively studied and versatile point of modification for tuning the pharmacological profile of piperidine-4-carboxamide derivatives. This position often dictates the specific biological target and the nature of the activity (agonist vs. antagonist).

For delta-opioid receptor agonists, a phenethyl group on the piperidine nitrogen is a common feature in potent compounds. In the case of N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, the N-phenethyl group is crucial for high-affinity binding. Structure-activity relationship studies of 4-phenylamidopiperidines have consistently shown that an aralkyl substituent on the piperidine nitrogen leads to high antinociceptive potency.[6]

The nature of the aromatic ring and the length of the alkyl linker can be further optimized. For instance, substitution on the phenyl ring of the phenethyl group can modulate potency and selectivity.

Data Presentation: SAR of Delta-Opioid Receptor Agonists

The following table summarizes the in vitro binding affinities of key this compound derivatives for the delta, mu, and kappa opioid receptors.

| Compound | R (Piperidine Nitrogen Substituent) | δ-OR IC50 (nM) | μ-OR IC50 (nM) | κ-OR IC50 (nM) | Selectivity (μ/δ) | Selectivity (κ/δ) |

| 6a | -CH2CH2Ph | 0.87 | 3800 | 7470 | 4370 | 8590 |

| SNC-80 | (piperazine analog) | 1.2 | 220 | 1800 | 183 | 1500 |

Data extracted from Chavez-Noriega et al., J Med Chem. 2000.[4][5]

Experimental Protocols

General Synthetic Approach: Dehydration of Benzhydryl Alcohols

A general and effective method for the synthesis of N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide and its analogues involves the dehydration of a benzhydryl alcohol precursor.[4][5]

Caption: General synthetic workflow for N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide.

Step-by-Step Methodology:

-

Grignard Reaction: To a solution of an appropriately substituted 4-benzoyl-N,N-diethylbenzamide in an anhydrous ether solvent (e.g., THF) at 0 °C, add a solution of the desired piperidin-4-ylmagnesium bromide Grignard reagent dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzhydryl alcohol intermediate.

-

Purify the intermediate by column chromatography on silica gel.

-

Dehydration: Dissolve the purified benzhydryl alcohol intermediate in a suitable solvent (e.g., dichloromethane).

-

Add an acid catalyst, such as trifluoroacetic acid (TFA), and stir the reaction at room temperature.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization to yield the desired N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide derivative.

Biological Evaluation: Delta-Opioid Receptor Binding Assay

The affinity of the synthesized compounds for the delta-opioid receptor is determined using a competitive radioligand binding assay.[7][8][9]

Caption: Workflow for a delta-opioid receptor radioligand binding assay.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize cells or tissues known to express the delta-opioid receptor (e.g., CHO cells stably expressing the human delta-opioid receptor) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a fresh buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

Binding Assay: In a 96-well plate, add the cell membranes, the radioligand (e.g., [³H]naltrindole, a selective delta-opioid antagonist), and varying concentrations of the test compound.

-

For non-specific binding determination, include wells with an excess of a non-labeled delta-opioid ligand (e.g., unlabeled naltrindole).

-

Incubate the plate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound radioligand from the free radioligand.

-

Wash the filters with cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Functional Activity: [³⁵S]GTPγS Binding Assay

The functional activity of the compounds (i.e., whether they are agonists, antagonists, or inverse agonists) can be determined using a [³⁵S]GTPγS binding assay, which measures G-protein activation.[4][10][11][12]

Caption: Workflow for a [³⁵S]GTPγS functional assay.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the delta-opioid receptor as described in the binding assay protocol.

-

Assay Buffer: Prepare an assay buffer containing MgCl₂, EDTA, NaCl, and GDP.

-

GTPγS Binding Assay: In a 96-well plate, add the cell membranes, [³⁵S]GTPγS, and varying concentrations of the test compound.

-

For basal binding, include wells with only buffer and membranes. For maximal stimulation, include wells with a known potent delta-opioid agonist.

-

Incubate the plate at 30 °C for 60 minutes.

-

Filtration and Quantification: Terminate the assay by rapid filtration and quantify the bound [³⁵S]GTPγS as described in the radioligand binding assay protocol.

-

Data Analysis: Calculate the net agonist-stimulated binding by subtracting the basal binding from the binding in the presence of the test compound. Plot the stimulated binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the design of potent and selective ligands for a variety of biological targets. The SAR studies highlighted in this guide, particularly in the context of delta-opioid receptor agonists, demonstrate that fine-tuning the substitution on the piperidine ring and its nitrogen atom allows for precise control over pharmacological activity.

Future research in this area will likely focus on:

-

Exploring a wider range of substitutions on the piperidine nitrogen to identify novel ligands for other GPCRs and ion channels.

-

Investigating bioisosteric replacements for the N,N-diethyl carboxamide moiety to improve pharmacokinetic properties such as oral bioavailability and brain penetration.

-

Utilizing computational modeling and structural biology to gain a more detailed understanding of the binding modes of these ligands, which will facilitate the rational design of next-generation compounds with enhanced potency and selectivity.

By leveraging the principles outlined in this guide, researchers can continue to unlock the therapeutic potential of the this compound core in the development of novel medicines.

References

- Piperidine-4-carboxamide: A Vital Building Block for Drug Discovery. (2025, October 15). [Source not available].

- Exploring the Chemical Properties and Applications of Piperidine-4-carboxamide. [Source not available].

- N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. PubMed.

- N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: A Novel, Exceptionally Selective, Potent δ Opioid Receptor Agonist with Oral Bioavailability and Its Analogues.

- The principle of the delta opioid receptor – ligand binding assay...

- Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. PubMed.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

- GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4. PMC.

- Agonists at the δ-opioid receptor modify the binding of µ-receptor agonists to the µ–δ receptor hetero-oligomer. PMC.

- Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).

- Radioligand Binding Assay for an Exon 11-Associ

- A selective .delta.1 opioid receptor agonist derived from oxymorphone. Evidence for separate recognition sites for .delta.1 opioid receptor agonists and antagonists.

- Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [ 35 S]GTPγS Binding.

- Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. [Source not available].

- In Vitro Functional Assays for Opioid Receptor Activation: Applic

- Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.

- [ 35 S]GTP-γ-S binding assays for μ opioid receptor. | Download Table.

- The Delta-Opioid Receptor; a Target for the Tre

- The delta opioid receptor: an evolving target for the tre

- The Delta Opioid Receptor – A Promising Drug Target for Inflamm

- Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target.

- Design, synthesis and SAR of analgesics. PubMed.

Sources

- 1. Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. GTPγS-Autoradiography for Studies of Opioid Receptor Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]

- 7. researchgate.net [researchgate.net]

- 8. Agonists at the δ-opioid receptor modify the binding of µ-receptor agonists to the µ–δ receptor hetero-oligomer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

The Analytical Pursuit of Purity: A Technical Guide to the Discovery and Control of N,N-diethylpiperidine-4-carboxamide in Lasmiditan

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, identification, and control of N,N-diethylpiperidine-4-carboxamide, a process-related impurity in the anti-migraine drug, Lasmiditan. We will delve into the potential synthetic origins of this impurity, detail the analytical methodologies for its detection and quantification, and explore the toxicological considerations that inform its acceptable limits in the final drug product. This document is intended to serve as a practical resource for scientists and researchers involved in the development, manufacturing, and quality control of Lasmiditan, offering field-proven insights into ensuring the safety and efficacy of this important therapeutic agent.

Introduction: The Imperative of Purity in Pharmaceutical Manufacturing

Lasmiditan is a selective serotonin 5-HT1F receptor agonist indicated for the acute treatment of migraine. As with any pharmaceutical product, ensuring its purity is paramount to guaranteeing patient safety and therapeutic efficacy. The presence of impurities, even in trace amounts, can potentially impact the drug's stability, and safety profile.[1] Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products.[2]

This guide focuses on a specific process-related impurity identified during the development of Lasmiditan: this compound. The discovery and subsequent management of this impurity serve as an illustrative case study in the rigorous application of analytical chemistry and toxicological science in modern drug development.

The Discovery of this compound as a Lasmiditan Impurity

The identification of this compound as a potential impurity in Lasmiditan likely arose from a combination of routine purity analyses of newly synthesized batches and systematic forced degradation studies.[3][4] Such studies are intentionally designed to degrade the drug substance under harsh conditions (e.g., acid, base, oxidation, heat, light) to predict potential degradation products and to develop stability-indicating analytical methods.[3][4]

During the analytical development of Lasmiditan, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) would have been employed to separate the active pharmaceutical ingredient (API) from any related substances.[5] The appearance of a consistent, unidentified peak in the chromatograms of certain batches would have triggered a thorough investigation to elucidate its structure.

Potential Synthetic Genesis of the Impurity

While the precise, proprietary details of Lasmiditan's commercial synthesis are not fully public, a review of plausible synthetic routes provides a strong indication of the origin of this compound.[6] The structure of Lasmiditan contains a piperidine moiety, and its synthesis likely involves the coupling of a substituted piperidine derivative with other precursors.[6]

This compound could potentially arise from several scenarios:

-

As an unreacted starting material or intermediate: One of the key building blocks in the synthesis of a Lasmiditan precursor could be a derivative of piperidine-4-carboxylic acid. If this compound itself is used as a starting material or is an intermediate that is not fully consumed in a subsequent reaction, it could be carried through the process and appear in the final API.

-

As a byproduct of a side reaction: During the synthesis, side reactions can occur. For instance, if a piperidine-containing reactant is exposed to reagents intended for another part of the molecule, an unintended reaction leading to the formation of this compound could take place.

The chemical structures of Lasmiditan and the impurity are presented below for comparison.

dot

Caption: Chemical structures of Lasmiditan and its impurity, this compound.

Analytical Characterization and Methodologies

Once a potential impurity is detected, a multi-step analytical workflow is initiated to identify, isolate, and quantify it.

Isolation and Structural Elucidation

The initial step involves isolating a sufficient quantity of the impurity for structural characterization. This is typically achieved using preparative HPLC. The isolated fraction is then subjected to a battery of spectroscopic techniques:

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), offers clues about its substructures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are critical for determining the precise arrangement of atoms and the overall connectivity of the molecule.

The combined data from these techniques allows for the unambiguous identification of the impurity as this compound.

Development of a Validated Analytical Method

With the impurity identified, the next crucial step is to develop and validate a robust analytical method for its routine quantification in Lasmiditan drug substance and product. Reverse-phase HPLC with UV detection is a commonly employed technique for this purpose.

dot

Caption: A generalized workflow for the identification and control of a pharmaceutical impurity.

A typical HPLC method for the analysis of Lasmiditan and its impurities would be developed and validated according to ICH Q2(R1) guidelines, assessing parameters such as:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Table 1: Example HPLC Method Parameters for Lasmiditan Impurity Profiling

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 260 nm |

| Injection Volume | 10 µL |

Toxicological Assessment and Acceptance Criteria

The discovery of an impurity necessitates a thorough toxicological evaluation to assess its potential risk to patients.[7] For a novel impurity with no existing toxicological data, this presents a significant challenge.

The Challenge of Data Scarcity

A comprehensive search of toxicological databases for this compound reveals a lack of publicly available data on its genotoxicity, carcinogenicity, or other toxicological endpoints. While data exists for the related compound piperidine, it is not scientifically sound to directly extrapolate these findings due to structural differences.

In Silico Toxicological Prediction: A Modern Approach

In the absence of experimental data, in silico (computational) toxicology models are increasingly used to predict the potential toxicity of impurities.[4] These models utilize sophisticated algorithms and extensive databases of known chemical structures and their corresponding toxicological properties to predict the likelihood of a new compound exhibiting certain toxic effects.

Key toxicological endpoints that can be assessed using in silico methods include:

-

Mutagenicity: The potential to cause genetic mutations.

-

Carcinogenicity: The potential to cause cancer.

-

Developmental and Reproductive Toxicity: The potential to cause adverse effects on development and reproduction.

The results of these in silico assessments, while not definitive, provide a valuable preliminary risk assessment and can guide the decision-making process for setting appropriate acceptance criteria.

Establishing Acceptance Criteria

The acceptance criteria for an impurity are the limits within which it is considered to be safe and are based on the maximum daily dose of the drug and the potential toxicity of the impurity. The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for establishing these limits.[2]

For an impurity with no significant toxicological concerns, the qualification threshold (the level above which toxicological studies are required) is typically set based on the maximum daily dose of the drug. If in silico predictions suggest potential toxicity, a more conservative limit may be established, or further toxicological studies may be warranted.

Conclusion: A Commitment to Quality and Safety

The discovery and management of this compound as a process-related impurity in Lasmiditan exemplify the rigorous scientific and regulatory standards that govern the pharmaceutical industry. Through the diligent application of advanced analytical techniques and a proactive approach to safety assessment, including the use of modern in silico toxicological tools, the potential risks associated with this impurity can be effectively controlled. This commitment to understanding and controlling impurities is fundamental to ensuring the consistent quality, safety, and efficacy of Lasmiditan for patients suffering from migraines.

References

-

International Journal of Pharmaceutical Sciences. (n.d.). Method Development, Validation and Forced Degradation Study of Lasmiditan by HPLC Method. Retrieved from [Link]

- Reddy, C. S., et al. (2023). Development of a stability-indicating HPLC method for Lasmiditan and its process related impurities with characterization of degradation products by LC-MS/MS. Journal of Chemical Metrology, 17(1), 79-92.

- International Council for Harmonisation. (n.d.). Q3A(R2) Impurities in New Drug Substances.

- International Council for Harmonisation. (n.d.). Q3B(R2) Impurities in New Drug Products.

- Jacobson-Kram, D., & McGovern, T. (2007). Toxicological overview of impurities in pharmaceutical products. Advanced Drug Delivery Reviews, 59(1), 38-42.

-

Pharmaffiliates. (n.d.). Lasmiditan-impurities. Retrieved from [Link]

-

NROChemistry. (n.d.). Synthesis of Lasmiditan. Retrieved from [Link]

-

PubChem. (n.d.). N,N-diethyl-1-methylpiperidine-4-carboxamide. Retrieved from [Link]

-

GMP Insiders. (n.d.). Impurities In Pharmaceuticals: Types, Regulations And Strategies. Retrieved from [Link]

-

World Journal of Pharmaceutical and Life Sciences. (n.d.). STABILITY INDICATING HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF LASMIDITAN IN MARKETED FORMULATION. Retrieved from [Link]

Sources

- 1. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Lasmiditan | NROChemistry [nrochemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. N,N-diethyl-1-methylpiperidine-4-carboxamide 97% | CAS: 103640-16-0 | AChemBlock [achemblock.com]

- 6. N,N-diethyl-1-methylpiperidine-4-carboxamide | C11H22N2O | CID 412858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility and Stability Studies of N,N-diethylpiperidine-4-carboxamide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the aqueous solubility and chemical stability of the active pharmaceutical ingredient (API) candidate, N,N-diethylpiperidine-4-carboxamide. Adherence to the principles and methodologies outlined herein will ensure the generation of robust and reliable data, crucial for informed decision-making throughout the drug development lifecycle.

Introduction: The Critical Role of Physicochemical Profiling

This compound, a tertiary amide derivative of the piperidine scaffold, presents a chemical structure of interest for various therapeutic applications. The presence of a basic piperidine nitrogen and a polar carboxamide group suggests a complex interplay of factors governing its solubility and stability. A thorough understanding of these properties is not merely a regulatory requirement but a fundamental scientific necessity. It directly impacts bioavailability, formulation development, manufacturing processes, storage conditions, and ultimately, the safety and efficacy of the final drug product.

This document serves as a practical guide, detailing the underlying principles and experimental protocols for a comprehensive assessment of this compound.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is paramount before embarking on experimental studies.

| Property | Value | Source |